
Spectroscopic Data Guide: 3-Bromoquinolin-5-
ol[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3-Bromoquinolin-5-ol

CAS No.: 1123738-15-7

Cat. No.: B1384459 Get Quote

Executive Summary & Application Context
3-Bromoquinolin-5-ol (CAS: 1123738-15-7) is a high-value heterocyclic scaffold in medicinal

chemistry, particularly for the development of antibacterial and antitubercular agents. It serves

as a bifunctional intermediate: the 3-bromo position allows for palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine side chains, while the

5-hydroxyl group provides a handle for etherification or solubility modulation.

This guide provides a comprehensive spectroscopic profile of 3-Bromoquinolin-5-ol. It
synthesizes empirical data from analogous quinoline systems with specific literature-validated

characteristics to ensure accurate structural verification.

Structural Analysis & Theoretical Framework
Before interpreting spectra, one must understand the electronic environment of the molecule.

The quinoline ring system is electron-deficient at the pyridine ring (N-containing) and electron-

rich at the benzene ring (carbocyclic), but the substituents modify this significantly.

3-Bromo Substituent: An electron-withdrawing group (EWG) by induction but a weak donor

by resonance. It is located on the pyridine ring, significantly deshielding protons H2 and H4.

5-Hydroxy Substituent: A strong electron-donating group (EDG) by resonance. It is located

on the benzene ring, shielding the ortho (H6) and para (H8) positions relative to itself.
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Structural Numbering & Connectivity
(Visualized mentally for assignment)

N1: Quinoline nitrogen.

C2/H2: Adjacent to N, deshielded.[1]

C3: Bromine attachment point.

C4/H4: Peri-position to C5.

C5: Hydroxyl attachment point.

C6/H6: Ortho to OH.

C7/H7: Meta to OH.

C8/H8: Adjacent to ring junction.

Spectroscopic Data Profile
A. Mass Spectrometry (MS)
Technique: LC-MS (ESI+) or GC-MS (EI)

The mass spectrum of 3-Bromoquinolin-5-ol is dominated by the characteristic isotopic

signature of bromine.
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Parameter Value Interpretation

Molecular Formula Exact Mass: 222.96

Parent Ion [M+H]⁺ 224.0 / 226.0

1:1 doublet intensity due to

Br and

Br isotopes. This is the primary

diagnostic feature.

Fragmentation (EI) 195/197

Loss of CO (28 Da) from the

phenol moiety (characteristic of

phenols).

Fragmentation (EI) 144
Loss of Br radical ([M-Br]⁺),

followed by ring contraction.

B. Proton NMR ( H NMR)
Solvent: DMSO-

(Recommended for OH detection) or CDCl

.[1] Frequency: 400 MHz or higher.

Note: In DMSO-d

, the phenolic OH is typically visible as a broad singlet downfield. In CDCl

, it may be broad or invisible depending on concentration and water content.
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Shift (

, ppm)
Multiplicity (Hz) Integration Assignment

Mechanistic
Insight

10.60 - 10.80 br s - 1H -OH (C5)

Phenolic

proton; shift

varies with

concentration

/H-bonding.

8.85 d 2.2 1H H2

Most

deshielded

due to

adjacency to

Nitrogen.

Coupling to

H4.

8.55 d 2.2 1H H4

Deshielded

by Br and

ring current;

shows meta

coupling to

H2.

7.60 t / dd 8.0 1H H7

Meta to OH.

Pseudo-triplet

due to

overlap of

couplings

with H6 and

H8.

7.48 d 8.4 1H H8

Adjacent to

N-ring

junction; less

shielded than

H6.
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6.95 d 7.6 1H H6

Most shielded

aromatic

proton.Ortho

to the

electron-

donating OH

group.

Key Diagnostic Coupling:

H2–H4 Coupling (~2.2 Hz): This "meta" coupling across the bromine substituent is definitive

for 3-substitution. If the bromine were at C2 or C4, this pattern would collapse to a singlet or

different doublet.

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

3100 - 3400 O-H Stretch Phenol
Broad band; indicates

H-bonding network.

1580 - 1620 C=N Stretch Quinoline Ring

Characteristic

heteroaromatic

breathing mode.

1250 - 1280 C-O Stretch Phenol C-O Strong intensity.

1050 - 1070 Ar-Br Stretch Aryl Bromide

Often weak/obscured,

but diagnostic in

fingerprint region.

800 - 850 C-H Bending Out-of-plane

Patterns confirm

1,2,3-trisubstituted

benzene ring (C5, C6,

C7, C8 fragment).
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Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution
NMR
To ensure sharp lines and accurate integration, particularly for the labile OH proton.

Mass: Weigh 5.0 – 8.0 mg of 3-Bromoquinolin-5-ol.

Solvent: Add 0.6 mL of DMSO-

(99.9% D).

Why DMSO? Chloroform (

) often contains traces of DCl/acid which can broaden the OH peak or catalyze exchange,
making it disappear. DMSO stabilizes the OH via hydrogen bonding, resulting in a sharp,
distinct peak.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0 seconds to allow full relaxation of the isolated aromatic protons (H2, H4).

Protocol 2: Purity Assessment via HPLC-UV-MS
Self-validating method to distinguish the product from starting material (5-nitroquinoline or 5-

hydroxyquinoline).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.
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Detection:

UV: 254 nm (aromatic) and 320 nm (quinoline specific).

MS: ESI Positive Mode (Scan 100-500 Da).

Validation Criterion: Product must show a single peak at retention time (

) ~5-6 min with the characteristic 224/226 mass doublet.

Synthesis & Fragmentation Workflow (Visualization)
The following diagram illustrates the logical flow from the precursor (5-Nitroquinoline) to the

target, and the subsequent fragmentation logic used in Mass Spectrometry validation.

Synthesis Pathway

Mass Spec Fragmentation

5-Nitroquinoline
(Precursor)

Bromination
(C3 Position)

NBS / Heat Reduction &
Hydrolysis

Fe/HCl then NaNO2/H2O 3-Bromoquinolin-5-ol
(Target)

[M+H]+ Ion
m/z 224/226

ESI+ Ionization

Loss of CO
(Phenol)

-28 Da

Loss of Br
(Radical)-79/81 Da

Diagnostic Ions
m/z 195, 144

Click to download full resolution via product page

Figure 1: Synthesis logic and Mass Spectrometry fragmentation pathway for structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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